N-(2,5-dimethylbenzyl)acetamide

Description

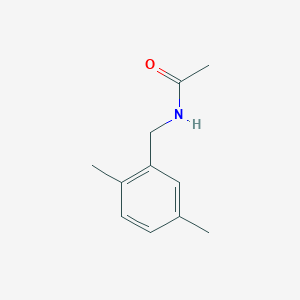

N-(2,5-Dimethylbenzyl)acetamide is an organic compound featuring an acetamide group (-NHCOCH₃) attached to a benzyl moiety substituted with methyl groups at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol (calculated). The compound has been synthesized via Mannich reactions, where benzylamine derivatives are acetylated under controlled conditions . It serves as a structural analog in medicinal chemistry, particularly in the development of ligands for the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation .

Properties

CAS No. |

103858-39-5 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-[(2,5-dimethylphenyl)methyl]acetamide |

InChI |

InChI=1S/C11H15NO/c1-8-4-5-9(2)11(6-8)7-12-10(3)13/h4-6H,7H2,1-3H3,(H,12,13) |

InChI Key |

NPGIOYNSZXMAPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions: The reaction typically occurs under reflux conditions with a suitable acid catalyst (such as sulfuric acid) to promote the acetylation process.

Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in laboratories or small-scale settings.

Chemical Reactions Analysis

Reactivity: N-(2,5-dimethylbenzyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: N-(2,5-dimethylbenzyl)acetamide serves as a building block in organic synthesis, contributing to the creation of more complex molecules.

Biology and Medicine: Although not extensively studied, it may have applications in drug discovery or as a precursor for bioactive compounds.

Industry: Its use in industry is limited due to its specialized nature, but it may find applications in fine chemicals or pharmaceuticals.

Mechanism of Action

- The exact mechanism by which N-(2,5-dimethylbenzyl)acetamide exerts its effects remains largely unexplored.

- It could potentially interact with biological targets (enzymes, receptors, etc.) due to its structural features, but further research is needed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(2,5-dimethylbenzyl)acetamide can be contextualized by comparing it to related acetamide derivatives. Key distinctions arise from substituent patterns, aromatic ring modifications, and biological activities. Below is a detailed analysis:

Substituent Position and Electronic Effects

- N-(2,4-Dimethylbenzyl)acetamide: This positional isomer has methyl groups at the 2- and 4-positions of the benzyl ring.

- N-(2,5-Dimethoxyphenyl)acetamide : Replacing methyl with methoxy groups introduces electron-donating effects, increasing solubility in polar solvents. However, methoxy groups may reduce blood-brain barrier permeability, limiting its utility in neuroimaging applications .

Functional Group Modifications

- N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([¹⁸F]DAA1106): This TSPO ligand features a fluorine atom and phenoxy group, enhancing binding affinity (5-fold higher than PK11195) and specificity for activated microglia in Alzheimer’s disease . The fluorine atom enables radiolabeling for positron emission tomography (PET), a significant advantage over non-radioactive analogs like this compound.

Physicochemical Properties

- Lipophilicity : this compound has a calculated logP of ~2.1, making it more lipophilic than DMAC (logP = -0.57) but less than benzothiazole derivatives (logP > 3) . This balance supports moderate blood-brain barrier penetration.

Biological Activity

N-(2,5-dimethylbenzyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various biological systems.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzylamine with acetic anhydride or acetyl chloride. The structure-activity relationship (SAR) studies suggest that modifications on the benzyl moiety can significantly influence the biological properties of the compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against a range of microorganisms, including bacteria and fungi. In particular, compounds with bulky substituents on the benzyl ring have shown enhanced antimicrobial efficacy.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

These results highlight the potential of this compound as a scaffold for developing new antimicrobial agents.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit key enzymes involved in various metabolic pathways. Notably, it has been studied as an inhibitor of butyrylcholinesterase (BChE), which plays a significant role in neurodegenerative diseases such as Alzheimer's.

- Inhibition Studies : The compound exhibited dose-dependent inhibition of BChE with an IC50 value in the micromolar range. This suggests that it may be useful in therapeutic strategies aimed at modulating cholinergic signaling.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested for its anticancer properties against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Significant reduction in cell viability was observed at concentrations above 20 µM, with apoptosis confirmed by flow cytometry.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The compound was administered to mice subjected to oxidative stress conditions.

- Findings : Treatment resulted in reduced levels of oxidative stress markers and improved cognitive function as assessed by behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.